molecular formula C5H8ClN3O B6260351 4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride CAS No. 141625-40-3

4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride

Cat. No. B6260351
CAS RN: 141625-40-3
M. Wt: 161.6
InChI Key:
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Description

“4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride” is a chemical compound with the molecular formula C5H8ClN3O and a molecular weight of 161.59 . It’s a compound that has been used in the field of chemistry .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in literature. For instance, the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and urea, has been used to synthesize 3,4-dihydropyrimidin-2 (1 H )-ones . This reaction was catalyzed by silicotungstic acid supported on Ambelyst-15 under solventless conditions .

Scientific Research Applications

AMDH has been used in a wide range of scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, AMDH has been used to study the effects of dihydropyrimidine compounds on enzyme activity and other biochemical processes. In physiology, AMDH has been used to study the effects of dihydropyrimidine compounds on cellular signaling pathways, gene expression, and other physiological processes. In pharmacology, AMDH has been used to study the effects of dihydropyrimidine compounds on drug metabolism and other pharmacological processes.

Mechanism of Action

The mechanism of action of AMDH is not yet fully understood. However, it is believed that AMDH binds to various proteins in the cell, including enzymes, receptors, and transporters. This binding leads to changes in the activity of these proteins, which in turn leads to changes in the biochemical and physiological processes in the cell.
Biochemical and Physiological Effects
AMDH has been found to have a wide range of biochemical and physiological effects. In particular, AMDH has been found to affect the activity of enzymes, receptors, and transporters, as well as the expression of genes and the activity of signaling pathways. Furthermore, AMDH has been found to affect the metabolism of drugs and other compounds, as well as the proliferation and differentiation of cells.

Advantages and Limitations for Lab Experiments

AMDH has several advantages for use in laboratory experiments. Firstly, AMDH is relatively inexpensive and easy to synthesize, making it a cost-effective choice for laboratory experiments. Secondly, AMDH has a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of dihydropyrimidine compounds on various biological processes. Finally, AMDH is relatively safe and non-toxic, making it suitable for use in experiments involving animals or human subjects.
However, AMDH also has several limitations for use in laboratory experiments. Firstly, the mechanism of action of AMDH is not yet fully understood, making it difficult to predict its effects in certain situations. Secondly, AMDH has a short half-life, making it difficult to maintain consistent levels of the compound in experiments. Finally, AMDH has a narrow therapeutic window, meaning that the dose must be carefully monitored to ensure that it is not too high or too low.

Future Directions

There are several potential future directions for research on AMDH. Firstly, further research is needed to better understand the mechanism of action of AMDH and how it affects various biochemical and physiological processes. Secondly, further research is needed to determine the optimal dose and duration of AMDH treatment for various conditions. Thirdly, further research is needed to develop more effective and efficient methods for synthesizing AMDH. Finally, further research is needed to develop new and improved derivatives of AMDH with improved properties.

Synthesis Methods

AMDH is synthesized from a variety of precursors, including 4-amino-6-methyl-1,2-dihydropyrimidine (AMDH-P), 4-amino-6-methyl-2-hydroxy-1,2-dihydropyrimidine (AMDH-OH), and 4-amino-6-methyl-2-hydroxy-1,2-dihydropyrimidin-4-one (AMDH-HCl). The most common method for synthesizing AMDH is to first react AMDH-P with anhydrous hydrochloric acid to form AMDH-OH. This compound is then reacted with anhydrous sodium hydroxide to form AMDH-HCl. Finally, the AMDH-HCl is reacted with anhydrous hydrochloric acid to form AMDH.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride involves the reaction of 2,4-pentanedione with urea and ammonium acetate to form 4-amino-6-methyl-2,3-dihydropyrimidin-2-one, which is then hydrolyzed to form the final product.", "Starting Materials": [ "2,4-pentanedione", "urea", "ammonium acetate", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Mix 2,4-pentanedione, urea, and ammonium acetate in a round-bottom flask.", "Step 2: Heat the mixture to 120-130°C for 4-5 hours under reflux.", "Step 3: Cool the mixture to room temperature and add hydrochloric acid to adjust the pH to 2-3.", "Step 4: Filter the resulting solid and wash with water.", "Step 5: Dry the solid under vacuum to obtain 4-amino-6-methyl-2,3-dihydropyrimidin-2-one.", "Step 6: Dissolve 4-amino-6-methyl-2,3-dihydropyrimidin-2-one in water and add hydrochloric acid to adjust the pH to 2-3.", "Step 7: Heat the mixture to 80-90°C for 2-3 hours under reflux.", "Step 8: Cool the mixture to room temperature and filter the resulting solid.", "Step 9: Wash the solid with water and dry under vacuum to obtain 4-amino-6-methyl-1,2-dihydropyrimidin-2-one hydrochloride." ] }

CAS RN

141625-40-3

Molecular Formula

C5H8ClN3O

Molecular Weight

161.6

Purity

0

Origin of Product

United States

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